
CoenzymeA,S-(hydrogen3-hydroxy-3-methylpentanedioate),disodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a key intermediate in the biosynthesis of terpenes, cholesterol, and ketone bodies . This compound is essential for the proper functioning of cellular processes and is involved in the regulation of lipid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt can be achieved through both chemical synthesis and enzymatic methods.
Chemical Synthesis: This method involves the use of chemical reagents and specific reaction conditions to synthesize the compound.
Enzymatic Synthesis: This method utilizes enzymes to catalyze the formation of the compound. Enzymatic synthesis is often preferred in the field of biotechnology due to its specificity and efficiency.
Industrial Production Methods
Industrial production of Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of the compound, allowing for efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt undergoes various types of chemical reactions, including:
Substitution: Substitution reactions can occur, leading to the formation of different derivatives of the compound.
Common Reagents and Conditions
Common reagents used in the reactions involving Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt include NADPH, ATP, and various cofactors. The reactions typically occur under physiological conditions, with specific enzymes catalyzing the processes .
Major Products Formed
The major products formed from the reactions involving this compound include mevalonate, acetyl-CoA, and various intermediates in the biosynthesis of cholesterol and isoprenoids .
Scientific Research Applications
Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt involves its role as a substrate for HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The compound is converted to mevalonate through a series of enzymatic reactions, which are crucial for the production of cholesterol and other isoprenoids . The molecular targets and pathways involved include the HMG-CoA reductase pathway and the regulation of lipid metabolism .
Comparison with Similar Compounds
Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt can be compared with other similar compounds, such as:
The uniqueness of Coenzyme A, S-(hydrogen 3-hydroxy-3-methylpentanedioate), disodium salt lies in its specific role as an intermediate in the biosynthesis of cholesterol and its involvement in the regulation of lipid metabolism .
Properties
Molecular Formula |
C27H42N7Na2O20P3S |
|---|---|
Molecular Weight |
955.6 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(4-carboxy-3-hydroxy-3-methylbutanoyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C27H44N7O20P3S.2Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);;/q;2*+1/p-2/t14-,19-,20-,21+,25-,27?;;/m1../s1 |
InChI Key |
XCMQYNRDGHLEPX-FZFZRPSRSA-L |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2R,3S,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13111329.png)
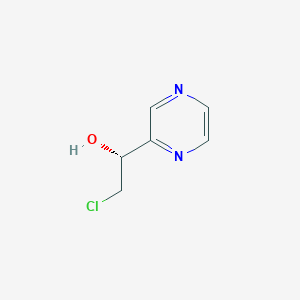
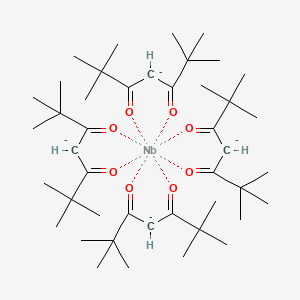
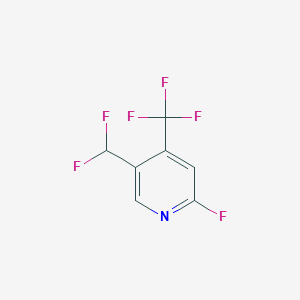

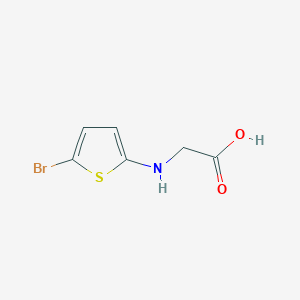
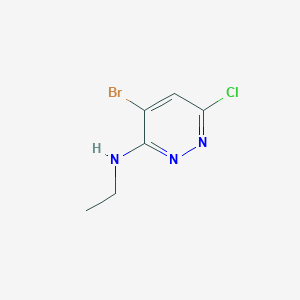
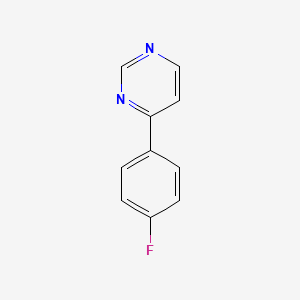
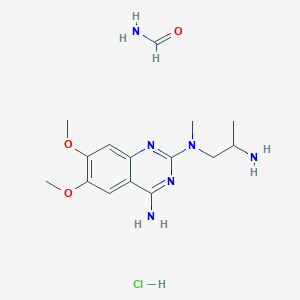
![2H-Furo[2,3-F]indole](/img/structure/B13111397.png)
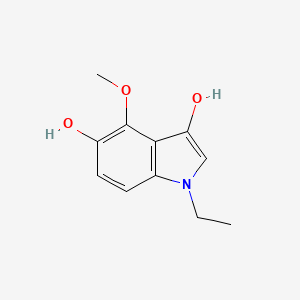
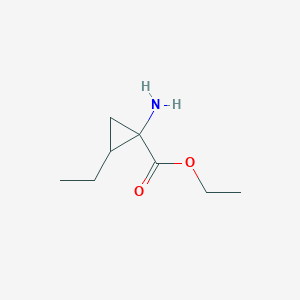
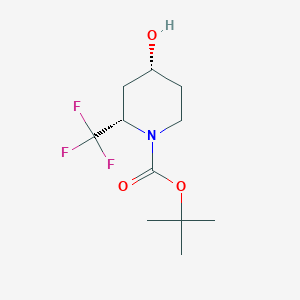
![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)
